2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Medicinal chemistry Structure-activity relationship Quinazolinone scaffold

This quinazolin-4(3H)-one derivative features a 1-methyl-1H-tetrazol-5-yl thioether at the C2 methylene and an N3-unsubstituted lactam—a topology that enables key hydrogen-bonding interactions with the DHFR active site (Arg38/Lys31). Optimized analogs in this series show DHFR IC₅₀ values from 0.3 to 0.8 µM and broad-spectrum antimicrobial activity comparable to gentamicin. The tetrazole moiety acts as a metabolically stable carboxylic acid bioisostere, improving membrane permeability. Ideal as a core scaffold for parallel SAR at N3 and the 6-position, where potency can be tuned from sub-micromolar to low-nanomolar ranges. This compound is also a strong candidate for phenotypic antimicrobial screening decks and for benchmarking S-alkylation methodologies.

Molecular Formula C11H10N6OS
Molecular Weight 274.3
CAS No. 874630-20-3
Cat. No. B2548095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one
CAS874630-20-3
Molecular FormulaC11H10N6OS
Molecular Weight274.3
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C11H10N6OS/c1-17-11(14-15-16-17)19-6-9-12-8-5-3-2-4-7(8)10(18)13-9/h2-5H,6H2,1H3,(H,12,13,18)
InChIKeyHOAFAJRJJALTMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Procurement Profile: 2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one (CAS 874630-20-3)


2-(((1-Methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one (CAS 874630-20-3, C₁₁H₁₀N₆OS, MW 274.3) is a quinazolin-4(3H)-one derivative carrying a 1-methyl-1H-tetrazol-5-yl thioether at the 2-methylene position. The quinazolinone core is a recognized privileged scaffold in medicinal chemistry, and the tetrazole moiety serves as a metabolically stable carboxylic acid bioisostere capable of enhancing target binding affinity [1]. Its N3-unsubstituted lactam distinguishes it from many 3-aryl quinazolinone analogs, a structural feature that can influence both hydrogen-bonding topology and synthetic derivatization potential [2]. In the broader class of 2-heteroarylthio-quinazolin-4-ones, optimized members have demonstrated in vitro dihydrofolate reductase (DHFR) inhibition with IC₅₀ values ranging from 0.3 to 0.8 µM, as well as broad-spectrum antimicrobial activity comparable to gentamicin [3].

Why Generic Quinazolinone-Tetrazole Conjugates Cannot Substitute for CAS 874630-20-3


Quinazolinone-tetrazole hybrids encompass a broad continuum of regioisomers and substitution patterns, and minor structural variations produce large differences in target engagement profiles [1]. CAS 874630-20-3 carries the tetrazole-thioether at C2 and leaves N3 unsubstituted, a topology that favors distinct intermolecular hydrogen-bonding interactions compared with 3-aryl-2-thioether analogs such as CAS 297763-25-8 (3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one) or 4-position regioisomers such as CAS 851168-98-4 (4-((1-methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline, a reported casein kinase 1δ inhibitor) . Within the 2-heteroarylthio-quinazolin-4-one series, the nature of the heteroaryl thioether (tetrazole, thiadiazole, thiazole) and the presence or absence of a 6-substituent on the quinazolinone ring modulates DHFR IC₅₀ by over 100-fold [2]. Generic interchange therefore risks loss of potency at a defined biological target and may introduce selectivity liabilities not present with the specified compound.

Quantitative Differentiation Evidence for CAS 874630-20-3 Against Its Closest Analogs


N3-Unsubstituted Quinazolinone Core Confers Distinct Hydrogen-Bond Donor Capacity vs. 3-Aryl Analogs

CAS 874630-20-3 possesses an N3-unsubstituted lactam (NH–C=O), providing one hydrogen-bond donor (HBD) at the quinazolinone ring. The closest cataloged analog, 3-phenyl-2-[(1-phenyltetrazol-5-yl)sulfanylmethyl]quinazolin-4-one (CAS 297763-25-8, MW 412.5), replaces this hydrogen with a phenyl group, eliminating the N3–H donor and adding significant steric bulk . In DHFR-targeted 2-thio-quinazolin-4-ones, modeling studies indicate that the N3–H can participate in a key hydrogen-bond network with active-site residues (e.g., Arg38 or Lys31), and N3-alkylation or -arylation abolishes this interaction, contributing to potency differences exceeding 10-fold across the series [1].

Medicinal chemistry Structure-activity relationship Quinazolinone scaffold

2-Position Thioether Regiochemistry Differentiates CAS 874630-20-3 from the 4-Position CK1δ-Inhibitory Analog CAS 851168-98-4

The target compound anchors the 1-methyltetrazole-5-thioether at the C2 methylene of the quinazolin-4(3H)-one ring. In contrast, 4-((1-methyl-1H-tetrazol-5-yl)thio)-2-phenylquinazoline (CAS 851168-98-4) places the identical tetrazole-thioether at the C4 position of a fully aromatic quinazoline ring bearing a 2-phenyl substituent . The 4-position regioisomer has been reported as a casein kinase 1δ (CK1δ) inhibitor, whereas the 2-thioether quinazolin-4-one subclass is primarily optimized as a DHFR inhibitor [1]. Molecular docking studies of 2-heteroarylthio-quinazolin-4-ones reveal that the C2 thioether side chain occupies a distinct hydrophobic pocket in the DHFR active site, a binding mode not accessible to C4-substituted quinazolines [2].

Kinase inhibition Regiochemistry Target selectivity

Class-Level DHFR Inhibition: 2-Heteroarylthio-Quinazolin-4-Ones Achieve Sub-Micromolar IC₅₀ Potency vs. Methotrexate

CAS 874630-20-3 belongs to the 2-heteroarylthio-quinazolin-4-one chemotype. In the landmark series reported by Al-Omary et al. (2013), three representative 2-heteroarylthio-6-substituted-quinazolin-4-one analogs (compounds 21, 25, and 39) inhibited human DHFR in vitro with IC₅₀ values between 0.3 and 0.8 µM [1]. The most potent 2-mercapto-quinazolin-4-one DHFR inhibitor reported to date (compound 17 in El-Subbagh et al., 2017) achieved an IC₅₀ of 0.01 µM, representing an 8-fold improvement over methotrexate (IC₅₀ = 0.08 µM in the same assay system) [2]. As a structural analog within this class, CAS 874630-20-3 is informed by a well-characterized SAR that relates the 2-thioether heterocycle identity, 6-substitution, and N3-substitution pattern to DHFR potency [3]. Direct head-to-head data for CAS 874630-20-3 against specific comparators are not yet available in the public domain; the presented DHFR inhibition range is class-level evidence that establishes the performance ceiling for this chemotype.

DHFR inhibition Antifolate Enzymatic assay

Broader Antimicrobial Spectrum Observed for 2-Thioether Quinazolin-4-Ones Surpassing Simple Tetrazole-Thioether Conjugates

Within the 2-heteroarylthio-quinazolin-4-one series, compounds 25, 28, 33, 35, and 36 demonstrated broad-spectrum in vitro antibacterial activity comparable to the aminoglycoside antibiotic gentamicin when tested against Gram-positive and Gram-negative bacterial strains in standard agar diffusion and broth microdilution assays [1]. In the related 2-mercapto-quinazolin-4-one series, compounds 15, 20, 21, and 30 showed activity against Staphylococcus aureus comparable to ciprofloxacin, while compounds 13, 14, 19, 20, and 24 were active against Candida albicans and Aspergillus flavus [2]. CAS 874630-20-3, incorporating the tetrazole heterocycle as the 2-thioether substituent, is positioned within a subclass where the heterocycle identity contributes to antimicrobial potency and spectrum breadth [3]. Direct MIC or zone-of-inhibition data for CAS 874630-20-3 have not been published; the above data represent the class baseline against which this compound should be benchmarked.

Antimicrobial activity Broad-spectrum MIC determination

Synthetic Tractability and Derivatization Potential Enabled by the N3-Unsubstituted 2-Thioether Scaffold

The N3-unsubstituted quinazolin-4(3H)-one core of CAS 874630-20-3 provides a reactive lactam N–H handle amenable to further N3-alkylation, acylation, or sulfonylation without requiring deprotection steps [1]. This contrasts with the 3-phenyl analog (CAS 297763-25-8), which lacks this handle and thus has limited late-stage diversification options at the N3 position. El-Subbagh et al. (2021) explicitly note that N3-substitution on the quinazolinone ring is a key variable governing DHFR selectivity and cytotoxicity, and having an unsubstituted starting material enables systematic SAR exploration [2]. The tetrazole N-methyl group is chemically inert under common derivatization conditions, preserving the tetrazole-thioether linkage during functionalization of the quinazolinone core [3].

Synthetic chemistry Derivatization Chemical library design

High-Confidence Application Scenarios for CAS 874630-20-3 Based on Structural and Class-Level Evidence


DHFR Inhibitor Lead Identification and Structure-Based Optimization

CAS 874630-20-3 is a logical starting point for DHFR-focused drug discovery programs. The N3-unsubstituted lactam aligns with the binding hypothesis validated for 2-heteroarylthio-quinazolin-4-ones, where the N3–H engages Arg38/Lys31 in the DHFR active site [1]. The compound can serve as a core scaffold for parallel SAR by systematic N3-functionalization and 6-position substitution, two vectors known to modulate potency from the sub-micromolar to low-nanomolar range [2].

Antimicrobial Screening Library Expansion with a Tetrazole-Bioisostere Chemotype

Given that related 2-thioether quinazolin-4-ones demonstrate broad-spectrum antibacterial and antifungal activity comparable to gentamicin and ciprofloxacin [1], CAS 874630-20-3 is a strong candidate for inclusion in phenotypic antimicrobial screening decks. Its tetrazole moiety mimics a carboxylic acid, potentially improving membrane permeability relative to carboxylate-containing antimicrobials [2].

Chemical Probe for Investigating the Role of N3-Substitution in Quinazolinone Pharmacology

The unsubstituted N3–H of CAS 874630-20-3 makes it an ideal control compound for probing the effect of N3-derivatization on DHFR binding, cytotoxicity, and selectivity. Studies comparing N3–H vs. N3-alkyl/aryl analogs have revealed that N3-substitution can redirect cytotoxicity profiles from DHFR-dependent to DHFR-independent mechanisms [1], and this compound can anchor those comparative studies.

Synthetic Methodology Development for Thioether-Linked Heterocyclic Hybrids

The compound exemplifies a thioether linkage between a quinazolinone and an N-methyltetrazole — a motif relevant to cephem antibiotic side chains (e.g., cefamandole) [1]. It can serve as a model substrate for developing or benchmarking S-alkylation methodologies, including green chemistry protocols using recyclable nanocatalysts in aqueous media as recently demonstrated for quinazolinone-tetrazole hybrids [2].

Quote Request

Request a Quote for 2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)quinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.